molecular formula C24H27N3O4 B10999507 5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione

5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B10999507
M. Wt: 421.5 g/mol
InChI Key: RXNIFYGPQDFFBM-UHFFFAOYSA-N
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Description

3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazolidine-2,4-dione core, which is known for its stability and reactivity, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

The synthesis of 3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the alkylation of the imidazolidine-2,4-dione core with 4-methoxyphenyl ethyl halides in the presence of a base.

    Attachment of the tetrahydroisoquinoline moiety: This can be accomplished through a series of condensation reactions, followed by oxidation to introduce the ketone functionality.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals.

    Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of drugs targeting neurological or cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-dione derivatives, such as:

    3-[2-(4-HYDROXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE: This compound features a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    3-[2-(4-CHLOROPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with biological targets.

The uniqueness of 3-[2-(4-METHOXYPHENYL)ETHYL]-5-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]IMIDAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

5-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C24H27N3O4/c1-31-20-8-6-17(7-9-20)12-15-27-23(29)21(25-24(27)30)10-11-22(28)26-14-13-18-4-2-3-5-19(18)16-26/h2-9,21H,10-16H2,1H3,(H,25,30)

InChI Key

RXNIFYGPQDFFBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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